

A Comparative Guide to the Spectral Characterization of 2-Bromocyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromocyclohexanone**

Cat. No.: **B1249149**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. **2-Bromocyclohexanone** is a key building block in organic synthesis, and its purity and structure are critical for the successful outcome of subsequent reactions. This guide provides a comparative analysis of the key spectral data for **2-Bromocyclohexanone** against its common alternatives, 2-Chlorocyclohexanone and the parent compound, Cyclohexanone. The supporting experimental data is presented in a clear, comparative format to facilitate rapid assessment and confirmation of the compound's identity and purity.

Comparison of Key Spectral Data

The following tables summarize the essential spectral information for **2-Bromocyclohexanone**, 2-Chlorocyclohexanone, and Cyclohexanone, obtained through ^1H NMR, ^{13}C NMR, IR spectroscopy, and Mass Spectrometry.

^1H NMR Spectral Data

Solvent: CDCl_3

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
2-Bromocyclohexanone	~4.30	Triplet	1H, -CHBr
~2.0 - 2.5	Multiplet	8H, remaining ring protons	
2-Chlorocyclohexanone	~4.20	Triplet	1H, -CHCl
~1.7 - 2.4	Multiplet	8H, remaining ring protons	
Cyclohexanone	~2.35	Multiplet	4H, -CH ₂ -C=O
~1.70 - 1.90	Multiplet	6H, other ring protons	

¹³C NMR Spectral Data

Solvent: CDCl₃

Compound	C=O (δ) ppm	C-X (δ) ppm	Other Ring Carbons (δ) ppm
2-Bromocyclohexanone	~202	~55	~24, 27, 35, 41
2-Chlorocyclohexanone	~203	~62	~24, 27, 38, 41
Cyclohexanone	~212	-	~25, 27, 42

Infrared (IR) Spectral Data

Compound	C=O Stretch (cm ⁻¹)	C-X Stretch (cm ⁻¹)	C-H Stretch (cm ⁻¹)
2-Bromocyclohexanone	~1725	~650-750	~2850-2950
2-Chlorocyclohexanone	~1720	~700-800	~2850-2950
Cyclohexanone	~1715 ^[1]	-	~2850-2950

Mass Spectrometry (MS) Data

Compound	Molecular Ion (M ⁺) (m/z)	Key Fragments (m/z)	Isotopic Peak
2-Bromocyclohexanone	176/178	97, 55	M+2 peak (approx. 1:1 ratio for ⁷⁹ Br/ ⁸¹ Br)
2-Chlorocyclohexanone	132/134	97, 69, 55	M+2 peak (approx. 3:1 ratio for ³⁵ Cl/ ³⁷ Cl) ^[2]
Cyclohexanone	98 ^{[3][4]}	69, 55 (often base peak) ^[5] , 42	-

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific parameters may be adjusted based on the instrumentation used.

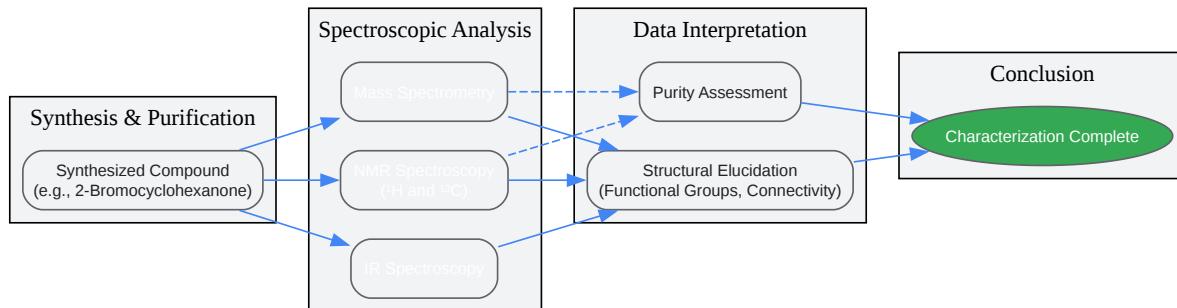
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:

- Acquire the spectrum with a 90° pulse.
- Set the spectral width to cover a range of 0-10 ppm.
- Use a relaxation delay of 1-2 seconds between scans.
- Average 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum with proton decoupling.
 - Set the spectral width to cover a range of 0-220 ppm.
 - Use a longer relaxation delay (e.g., 2-5 seconds).
 - A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS peak at 0 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
 - KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
 - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place in a liquid cell.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:


- Record a background spectrum of the empty sample holder (or solvent).
- Record the sample spectrum over a range of 4000-400 cm⁻¹.
- Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
- Acquisition:
 - Use a standard EI energy of 70 eV.
 - Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-250).
- Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. For halogenated compounds, look for the characteristic isotopic patterns (M+2 peak).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **2-Bromocyclohexanone**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. One would expect the mass spectrum of cyclohexanone to show a molecular i.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. GCMS Section 6.11.2 [people.whitman.edu]
- To cite this document: BenchChem. [A Comparative Guide to the Spectral Characterization of 2-Bromocyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249149#key-spectral-data-for-the-characterization-of-2-bromocyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com